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molecular formula C9H11BrO2 B8661290 1-Bromo-3-(methoxymethoxy)-2-methylbenzene

1-Bromo-3-(methoxymethoxy)-2-methylbenzene

Cat. No. B8661290
M. Wt: 231.09 g/mol
InChI Key: RIBGTHMUZIOFCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06831106B1

Procedure details

13.9 g (74 mmol) of 3-bromo-2-methylphenol are dissolved in 120 mL of dimethylformamide and the mixture is cooled to 0° C. 3.6 g (90 mmol) of 60% sodium hydride are then added portionwise and the medium is stirred for 1 hour. 6.8 mL (90 mmol) of methoxymethyl chloride are then added slowly and the medium is warmed to room temperature and then stirred for 1 hour. After the usual treatment, the residue is purified by chromatography on silica gel (eluent: 80 heptane/20 ethyl acetate). The desired product is obtained in the form of a colourless oil (m=16.2 g; Y=95%).
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two
Quantity
6.8 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([CH3:9])=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.[H-].[Na+].[CH3:12][O:13][CH2:14]Cl>CN(C)C=O>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH2:12][O:13][CH3:14])[C:3]=1[CH3:9] |f:1.2|

Inputs

Step One
Name
Quantity
13.9 g
Type
reactant
Smiles
BrC=1C(=C(C=CC1)O)C
Name
Quantity
120 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
3.6 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
6.8 mL
Type
reactant
Smiles
COCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the medium is stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the medium is warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After the usual treatment, the residue is purified by chromatography on silica gel (eluent: 80 heptane/20 ethyl acetate)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C(=CC=C1)OCOC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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